molecular formula C20H8N4 B14399901 Propanedinitrile, 2,2'-(1,4-anthracenediylidene)bis- CAS No. 88068-06-8

Propanedinitrile, 2,2'-(1,4-anthracenediylidene)bis-

Cat. No.: B14399901
CAS No.: 88068-06-8
M. Wt: 304.3 g/mol
InChI Key: AJEGMUBKEAENFH-UHFFFAOYSA-N
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Description

Propanedinitrile, 2,2’-(1,4-anthracenediylidene)bis- is an organic compound that features a unique structure with two propanedinitrile groups connected by a 1,4-anthracenediylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanedinitrile, 2,2’-(1,4-anthracenediylidene)bis- typically involves the reaction of 1,4-anthraquinone with malononitrile in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

Propanedinitrile, 2,2’-(1,4-anthracenediylidene)bis- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the anthracene moiety to dihydroanthracene derivatives.

    Substitution: The nitrile groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can react with the nitrile groups under basic or acidic conditions.

Major Products

The major products formed from these reactions include quinone derivatives, dihydroanthracene derivatives, and substituted nitriles, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Propanedinitrile, 2,2’-(1,4-anthracenediylidene)bis- has several scientific research applications:

    Organic Electronics: The compound is used in the development of organic photovoltaic cells and organic light-emitting diodes (OLEDs) due to its electronic properties.

    Materials Science: It is studied for its potential use in creating advanced materials with unique optical and electronic characteristics.

    Chemistry: The compound serves as a building block for synthesizing more complex molecules and materials.

    Biology and Medicine: Research is ongoing to explore its potential biological activities and applications in drug development.

Mechanism of Action

The mechanism of action of Propanedinitrile, 2,2’-(1,4-anthracenediylidene)bis- involves its interaction with molecular targets through its nitrile and anthracene moieties. These interactions can influence various pathways, including electron transfer processes and molecular recognition events. The specific pathways and targets depend on the context of its application, such as in organic electronics or biological systems.

Comparison with Similar Compounds

Similar Compounds

    Propanedinitrile, 2,2’-(1,4-naphthalenediylidene)bis-: This compound has a similar structure but with a naphthalene core instead of anthracene.

    Propanedinitrile, 2,2’-(1-chloro-9,10-anthracenediylidene)bis-: This variant includes a chlorine atom on the anthracene moiety.

Uniqueness

Propanedinitrile, 2,2’-(1,4-anthracenediylidene)bis- is unique due to its specific electronic properties and structural features, which make it particularly suitable for applications in organic electronics and materials science. Its anthracene core provides distinct optical and electronic characteristics that differentiate it from similar compounds.

Properties

CAS No.

88068-06-8

Molecular Formula

C20H8N4

Molecular Weight

304.3 g/mol

IUPAC Name

2-[4-(dicyanomethylidene)anthracen-1-ylidene]propanedinitrile

InChI

InChI=1S/C20H8N4/c21-9-15(10-22)17-5-6-18(16(11-23)12-24)20-8-14-4-2-1-3-13(14)7-19(17)20/h1-8H

InChI Key

AJEGMUBKEAENFH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C(=C(C#N)C#N)C=CC(=C(C#N)C#N)C3=CC2=C1

Origin of Product

United States

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